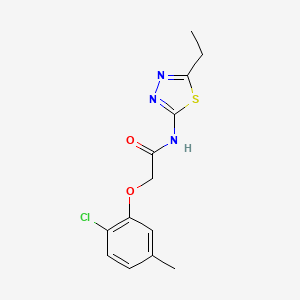
N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-fluorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-fluorophenyl)acetamide, also known as CDA-2, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of phenylacetamides and has been shown to exhibit a range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-fluorophenyl)acetamide is not fully understood. However, it has been suggested that this compound exerts its effects by modulating the activity of certain neurotransmitters in the brain, such as dopamine and serotonin. Additionally, this compound has been shown to inhibit the activity of certain enzymes that are involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and neuropathic pain. Additionally, this compound has been shown to have anticonvulsant effects, making it a potential treatment for epilepsy. Furthermore, this compound has been found to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-fluorophenyl)acetamide in lab experiments is its high purity, which allows for accurate and reproducible results. Additionally, this compound has been shown to have a low toxicity profile, making it a relatively safe compound to work with. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-fluorophenyl)acetamide. One area of interest is the development of new formulations of this compound that increase its solubility and bioavailability. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and to identify its molecular targets. Furthermore, more research is needed to explore the potential therapeutic applications of this compound in the treatment of neurodegenerative diseases.
Synthesemethoden
The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-fluorophenyl)acetamide involves the reaction of 4-chloro-2,5-dimethoxybenzaldehyde with 4-fluoroacetophenone in the presence of a base, followed by the addition of ammonium acetate and acetic anhydride. This method yields this compound as a white crystalline solid with a purity of over 99%.
Wissenschaftliche Forschungsanwendungen
N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-fluorophenyl)acetamide has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. Additionally, this compound has been found to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFNO3/c1-21-14-9-13(15(22-2)8-12(14)17)19-16(20)7-10-3-5-11(18)6-4-10/h3-6,8-9H,7H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJXKAPYMPCFSJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)CC2=CC=C(C=C2)F)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide](/img/structure/B5736393.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B5736398.png)

![11-phenyl-8H-naphtho[1,2-f]isoindole-8,10(9H)-dione](/img/structure/B5736405.png)
![2-[(4-bromophenyl)amino]-1-(4-methylphenyl)ethanone](/img/structure/B5736413.png)
![N-[1-allyl-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]benzamide](/img/structure/B5736418.png)
![2-(4-bromophenyl)-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5736446.png)
![2-{3-[(4-chlorophenyl)thio]propanoyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5736454.png)


![N-(4-{[2-(2-methylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B5736485.png)
![diethyl 3-methyl-5-({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B5736487.png)

![8,8-dimethyl-2-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B5736499.png)
